molecular formula C7H10S B13517629 1-Ethynyl-1-(methylsulfanyl)cyclobutane

1-Ethynyl-1-(methylsulfanyl)cyclobutane

Katalognummer: B13517629
Molekulargewicht: 126.22 g/mol
InChI-Schlüssel: DLPYXCAOGQSRGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-1-(methylsulfanyl)cyclobutane is an organic compound characterized by a cyclobutane ring with an ethynyl and a methylthio substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-(methylsulfanyl)cyclobutane typically involves the reaction of cyclobutylmethyl sulfide with acetylene under specific conditions. The reaction is often carried out in the presence of a base such as sodium amide (NaNH2) in liquid ammonia, which facilitates the deprotonation of acetylene and subsequent nucleophilic attack on the cyclobutylmethyl sulfide .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethynyl-1-(methylsulfanyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-1-(methylsulfanyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-Ethynyl-1-(methylsulfanyl)cyclobutane involves its interaction with molecular targets through its ethynyl and methylthio groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethynyl-1-(methylsulfanyl)cyclobutane stands out due to the presence of both ethynyl and methylthio groups, which confer unique reactivity and versatility in chemical synthesis and potential biological activities .

Eigenschaften

Molekularformel

C7H10S

Molekulargewicht

126.22 g/mol

IUPAC-Name

1-ethynyl-1-methylsulfanylcyclobutane

InChI

InChI=1S/C7H10S/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3

InChI-Schlüssel

DLPYXCAOGQSRGI-UHFFFAOYSA-N

Kanonische SMILES

CSC1(CCC1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.